GePhos1
CAS No.:
Cat. No.: VC16604872
Molecular Formula: C63H75ClFN7O13
Molecular Weight: 1192.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C63H75ClFN7O13 |
|---|---|
| Molecular Weight | 1192.8 g/mol |
| IUPAC Name | [(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropyl]amino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
| Standard InChI | InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1 |
| Standard InChI Key | WZGZVHMLXIWLRW-XJMRKHOFSA-N |
| Isomeric SMILES | CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC |
| Canonical SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
GePhos1’s molecular architecture comprises a gefitinib-derived EGFR-binding domain linked to a phosphatase-recruiting module via a polyethylene glycol (PEG)-based spacer. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆₃H₇₅ClFN₇O₁₃ |
| Molecular Weight | 1,192.8 g/mol |
| Mechanism | Phosphorylation-targeting chimera (PhosTAC) |
| Target | Epidermal growth factor receptor (EGFR) |
| Solubility | Optimized for cellular uptake |
The IUPAC name, [(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin..., reflects its complex heterocyclic core.
Mechanism of Action
Dual Inhibition Strategy
GePhos1 operates through two synergistic mechanisms:
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Occupancy-driven inhibition: The gefitinib moiety binds EGFR’s kinase domain, preventing ATP access .
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Event-driven dephosphorylation: A recruited phosphatase (e.g., PTP1B) hydrolyzes phosphate groups at EGFR’s C-terminal tyrosines (Y1068, Y1172, Y1197), disrupting docking sites for GRB2 and other adaptors .
This combination reduces EGFR’s half-life by 40% compared to gefitinib alone, as dephosphorylation accelerates receptor internalization and degradation .
Phosphorylation Site Specificity
Quantitative mass spectrometry identified four EGFR residues dephosphorylated by GePhos1:
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Y1068: Critical for RAS/MAPK pathway activation.
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Y1172: Mediates PI3K/AKT signaling.
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Y1197: Linked to STAT3 recruitment.
Dephosphorylation at these sites occurs with a half-maximum efficacy (DpC₅₀) of 13 nM in HeLa cells, surpassing gefitinib’s inhibition potency beyond 100 nM .
Research Findings
Downstream Signaling Modulation
Phosphoproteomic profiling revealed GePhos1’s broad impact on 116 kinases, including:
Notably, GePhos1 spares RIPK2 pS363—a known off-target of gefitinib—highlighting its improved selectivity .
Cellular Effects
In EGFR-overexpressing cancer cells:
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Apoptosis induction: Caspase-3 activity increases 4.2-fold after 72-hour treatment .
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Viability reduction: IC₅₀ values range from 50–120 nM across NSCLC and glioblastoma lines .
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Prolonged efficacy: Effects persist for 48 hours post-washout, unlike gefitinib’s transient action .
Comparative Analysis with Gefitinib
| Parameter | GePhos1 | Gefitinib |
|---|---|---|
| Mechanism | Dual occupancy + event-driven | Occupancy-driven |
| EGFR pY1197 suppression | 92% at 100 nM | 85% at 100 nM |
| Off-target effects | Minimal on STE kinase family | Inhibits STE kinases (e.g., PAK4) |
| EIF4EBP1 modulation | Yes (pS85/pS86) | No |
GePhos1’s unique dephosphorylation of EIF4EBP1 and ULK1 pS330 suggests advantages in suppressing tumor metabolism and autophagy .
Future Directions
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Structural optimization: Reducing molecular weight (<900 Da) to enhance blood-brain barrier penetration.
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Combination therapies: Pairing with immune checkpoint inhibitors to exploit PhosTAC-induced antigen presentation .
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Mutant EGFR targeting: Developing covalent variants for L858R/T790M resistance mutations .
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